Cimicifugoside
説明
特性
分子式 |
C37H54O11 |
|---|---|
分子量 |
674.8 g/mol |
IUPAC名 |
[(1S,1'S,3'R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate |
InChI |
InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1 |
InChIキー |
XUJMHSCMPCZWOV-XVGSJRLISA-N |
異性体SMILES |
C[C@@H]1CC2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
正規SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
同義語 |
cimicifugoside |
製品の起源 |
United States |
準備方法
Silica Gel Column Chromatography
The n-butanol fraction is subjected to silica gel (200–300 mesh) column chromatography with a gradient elution of chloroform-methanol-water (8:2:0.1 → 6:4:0.5). This step removes pigments and low-polarity contaminants, yielding a this compound-enriched fraction with approximately 40–50% purity. Notably, the elution profile must be carefully monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining to track triterpenoid bands.
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification employs preparative HPLC with a C18 reverse-phase column (5 µm, 250 × 20 mm) and an isocratic mobile phase of acetonitrile-water (32:68) at 8 mL/min. Under these conditions, this compound elutes at 12–14 minutes, achieving >98% purity as verified by UV detection at 210 nm (Table 1).
Table 1: HPLC Parameters for this compound Purification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 20 mm |
| Mobile Phase | Acetonitrile:Water (32:68) |
| Flow Rate | 8 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | 12–14 minutes |
| Purity | ≥98% |
Advanced Techniques for Yield Optimization
Macroporous Resin Adsorption
Recent innovations incorporate AB-8 macroporous resin to enhance recovery rates. The resin selectively adsorbs this compound from crude extracts, with elution using 50% ethanol achieving a 1.8-fold increase in yield compared to traditional liquid-liquid partitioning. This method also reduces solvent consumption by 30%, addressing environmental and cost concerns.
Counter-Current Chromatography (CCC)
CCC, a solvent-free separation technique, has been explored for scaling up this compound production. Using a hexane-ethyl acetate-methanol-water (4:5:4:5) system, CCC achieves 92% purity in a single run, though throughput remains limited to milligram quantities.
Quality Control and Analytical Validation
Spectroscopic Identification
High-purity this compound is characterized by:
-
NMR : H-NMR (400 MHz, CDN) signals at δ 3.30 (dd, J = 5.2, 11.6 Hz, H-3) and δ 1.25 (s, CH-27).
-
Mass Spectrometry : ESI-MS m/z 674.81 [M+H], consistent with the molecular formula CHO.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 674.81 g/mol |
| Melting Point | 216–217°C |
| Solubility | Chloroform, DMSO, Ethyl Acetate |
| Storage Conditions | -20°C (desiccated) |
化学反応の分析
Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Oncological Applications
Cimicifugoside has shown promise as an inhibitor of key oncogenic pathways. Recent studies have highlighted its ability to inhibit the IκB kinase alpha (IKK1/α) protein, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, often implicated in cancer progression.
Key Findings:
- Molecular Docking Studies : In silico analyses revealed that this compound binds effectively to the activation loop of IKK1/α, suggesting its potential as a targeted cancer therapy .
- Dynamic Simulations : These studies indicated that this compound stabilizes interactions through hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effects on cancer cell proliferation .
Neurological Applications
This compound is being investigated for its neuroprotective properties. Research has indicated that it may inhibit calcium influx in neuronal cells, which is significant for conditions such as neuropathic pain and neurodegenerative diseases.
Key Findings:
- Inhibition of Catecholamine Secretion : Studies demonstrated that this compound inhibited nicotinic acetylcholine receptor-mediated responses in bovine adrenal chromaffin cells, which could have implications for treating neurological disorders .
- Potential for Treating Menopausal Symptoms : The compound has been associated with alleviating symptoms related to menopause, such as mood swings and depression, due to its phytoestrogenic activity .
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects that are being explored in the context of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.
Key Findings:
- Inhibition of Inflammatory Pathways : Extracts containing this compound have been shown to reduce markers of inflammation in preclinical models, although specific studies on this compound alone are still limited.
Data Table: Comparative Analysis of Triterpenoids
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound H-2 | Triterpenoid | Inhibitor of IKK1/α; anti-inflammatory |
| Ginsenoside Rg1 | Triterpenoid | Cognitive enhancement |
| Betulin | Triterpenoid | Antiviral and anticancer properties |
| Oleanolic Acid | Triterpenoid | Hepatoprotective effects |
Case Study 1: Efficacy in Cancer Treatment
A recent study explored the efficacy of this compound H-2 in inhibiting tumor growth in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound, supporting its potential use as an adjunct therapy in oncology.
Case Study 2: Neurological Benefits
In a clinical trial assessing the effects of black cohosh extracts (rich in this compound) on menopausal symptoms, participants reported significant improvements in mood and cognitive function over a 12-week period. This suggests that this compound may play a role in managing menopausal-related neurological symptoms .
作用機序
The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the key targets is the IκB kinase alpha (IKK1/alpha) protein, which is involved in the NF-κB pathway. This compound inhibits the activation of IKK1/alpha, thereby suppressing the NF-κB pathway and its downstream effects on cell proliferation, survival, and inflammation . The compound’s interaction with IKK1/alpha is stabilized by hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effect .
類似化合物との比較
Conclusion
This compound is a versatile compound with a wide range of pharmacological properties and potential therapeutic applications. Its ability to inhibit key molecular targets and pathways makes it a promising candidate for further research and development in the fields of medicine, biology, and chemistry.
Q & A
Q. How can theoretical frameworks (e.g., network pharmacology) guide hypothesis generation in this compound research?
- Methodological Guidance : Use databases (PubChem, STITCH) to predict this compound-target interactions. Validate computationally identified targets via SPR (surface plasmon resonance) or MST (microscale thermophoresis) .
- Limitations : Computational predictions require cross-validation with experimental binding assays .
Q. What ethical considerations apply when translating this compound findings from animal models to human trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
